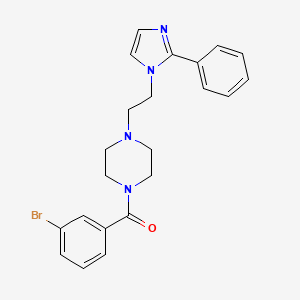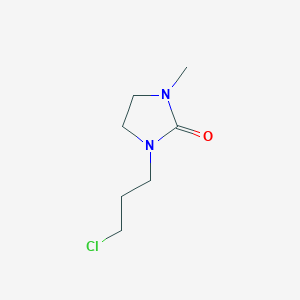![molecular formula C22H19N3OS B2463245 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide CAS No. 477493-58-6](/img/structure/B2463245.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide, also known as BIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. BIP is a small molecule that belongs to the class of benzimidazole-based compounds, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to target multiple signaling pathways that are involved in various biological processes. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell survival and proliferation. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide induces apoptosis by activating caspase-3 and inhibiting AKT and mTOR signaling pathways. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). Inflammatory cells treated with N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide show a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is its ability to target multiple signaling pathways, making it a potential candidate for the treatment of various diseases. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide also exhibits good solubility in water and organic solvents, making it suitable for in vitro and in vivo experiments. However, one of the limitations of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is its low bioavailability, which may limit its effectiveness in vivo. In addition, the toxicity of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has not been fully evaluated, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
For N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide research may include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide in animal models.
3. Assessment of the toxicity and safety profile of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide in vivo.
4. Investigation of the efficacy of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide in combination with other chemotherapeutic agents.
5. Development of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide is a small molecule with potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide targets multiple signaling pathways and exhibits various biochemical and physiological effects in vitro and in vivo. Although further research is needed to evaluate its safety and efficacy, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide represents a promising candidate for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide involves the reaction of 2-aminobenzimidazole with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 3-bromoaniline in the presence of a palladium catalyst to yield N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(13-14-27-18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)25-22/h1-12,15H,13-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWEFJGLXUXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2463163.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(piperidin-1-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2463166.png)
![2-[(5Z)-4-oxo-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-3-yl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2463167.png)


![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)

![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2463181.png)

